6-(Hydroxymethyl)piperidin-2-one Enantiomeric Purity: ≥95% ee via Sharpless Asymmetric Dihydroxylation
Both enantiomers of 6-(hydroxymethyl)piperidin-2-one can be synthesized with high enantiomeric purity using Sharpless asymmetric dihydroxylation (AD). Using the (DHQ)₂AQN ligand provides the (5S)-diol intermediate in ≥95% enantiomeric excess (ee) after recrystallization, which is subsequently transformed into (6R)-6-(hydroxymethyl)piperidin-2-one via a five-step sequence. Conversely, the (DHQD)₂AQN ligand yields the (6S)-enantiomer in analogous fashion [1]. The racemic mixture (CAS 174419-15-9) lacks this stereochemical definition and cannot substitute for enantiopure material in asymmetric applications.
| Evidence Dimension | Enantiomeric excess (ee) of synthetic intermediate |
|---|---|
| Target Compound Data | ≥95% ee for (5S)-diol intermediate after recrystallization |
| Comparator Or Baseline | Racemic mixture (CAS 174419-15-9) = 0% ee by definition; alternative synthetic routes without asymmetric control typically yield racemic product |
| Quantified Difference | ≥95 percentage point absolute difference in enantiomeric purity |
| Conditions | Asymmetric dihydroxylation of alkenyl ester 2 using (DHQ)₂AQN ligand; subsequent five-step conversion to target lactam |
Why This Matters
Procurement of the correct enantiomeric form (R or S) is critical for applications requiring stereochemical purity, as the racemic mixture cannot provide the chiral induction necessary for asymmetric synthesis or the stereospecific biological activity required in drug development.
- [1] Shanghai R&D Public Service Platform. Abstract: Practical asymmetric synthesis of both enantiomers of 6-(hydroxymethyl)piperidin-2-one. View Source
